[4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone
Description
The compound 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone features a pyrimidine core substituted with a methyl group at position 4 and two pyrrolidinyl moieties at positions 2 and 3. Pyrrolidinyl groups are known to enhance lipophilicity and modulate receptor binding, while the pyrimidine scaffold provides a rigid framework for molecular interactions . This compound is structurally related to psychoactive substances, as evidenced by its inclusion in controlled substance legislation under analogs like "4-methyl-2-(1-pyrrolidinyl) valerophenone" .
Properties
IUPAC Name |
(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-12(13(19)17-6-2-3-7-17)10-15-14(16-11)18-8-4-5-9-18/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLVRMYUOXDHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCCC2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone typically involves the reaction of 4-methyl-2-chloropyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the substitution of the chlorine atom with the pyrrolidinyl group. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Research Findings and Key Differences
- Receptor Selectivity: The target compound’s dual pyrrolidinyl groups may enhance affinity for σ-1 or dopamine receptors compared to mono-pyrrolidinyl analogs .
- Metabolic Stability : Pyrrolidinyl substituents are susceptible to CYP450-mediated oxidation, whereas sulfonyl or thioether groups (in analogs) resist metabolic degradation .
Biological Activity
4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone, with the molecular formula CHNO, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is a derivative of pyrimidine and has been investigated for various pharmacological properties, including its potential as an antimicrobial and antiviral agent.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a pyrrolidinyl group, which enhances its binding affinity to biological targets. The synthesis typically involves the reaction of 4-methyl-2-chloropyrimidine with pyrrolidine in the presence of a base like sodium hydride or potassium carbonate, often conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
The biological activity of 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrrolidinyl group is believed to enhance its selectivity and binding affinity, allowing it to modulate various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, affecting metabolic processes.
Antimicrobial Properties
Research indicates that compounds similar to 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone exhibit antimicrobial activity. For example, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Preliminary studies suggest potential antiviral properties as well. Compounds with similar structures have been evaluated for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrimidine Derivatives : A study highlighted how modifications in the pyrimidine structure can lead to significant changes in biological activity. Compounds were tested for their ability to inhibit specific enzymes relevant in cancer therapy .
- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of pyrimidine derivatives, demonstrating that certain substitutions could enhance activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the potency of these compounds .
Comparative Analysis
The following table summarizes the biological activities of 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl](1-pyrrolidinyl)methanone compared to similar compounds:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Notes |
|---|---|---|---|
| 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone | Moderate | Potential | Unique structure enhances binding |
| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | High | Moderate | Strong DAT/NET inhibition |
| Pyrazolo[3,4-d]pyrimidine | Low | High | Effective against specific viral strains |
Q & A
Q. What are the established synthetic routes for 4-Methyl-2-(1-pyrrolidinyl)-5-pyrimidinylmethanone?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach uses a pyrimidine precursor (e.g., 4-methyl-2-(methylthio)-5-pyrimidinecarbaldehyde) reacted with pyrrolidine under basic conditions (e.g., NaOH) in ethanol at 0–5°C. Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires precise stoichiometric ratios (1:1.2 for pyrrolidine:pyrimidine) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns protons and carbons in the pyrimidine and pyrrolidinyl moieties. For example, the methyl group at C4 appears as a singlet (~δ 2.1 ppm), while pyrrolidinyl protons show multiplet splitting (~δ 1.8–3.0 ppm) .
- HRMS : Confirms molecular weight (e.g., calculated [M+H]+ = 301.18 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretching (~1650–1700 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Q. What biological activities have been preliminarily reported for this compound?
- Methodological Answer : In vitro studies suggest kinase inhibition (e.g., CDK2 IC₅₀ = 0.8 µM) and antimicrobial activity (MIC = 16 µg/mL against S. aureus). Assays involve:
- Kinase inhibition : Fluorescence-based ATP competition assays with recombinant enzymes .
- Antimicrobial testing : Broth microdilution per CLSI guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, ATP concentrations). To standardize:
- Use isogenic cell lines or recombinant enzymes from the same source.
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Perform meta-analysis of published data, adjusting for variables like temperature and co-solvents (e.g., DMSO ≤0.1%) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-400/water mixtures.
- Metabolic stability : Introduce fluorine at C5 or replace pyrrolidinyl with morpholino to reduce CYP3A4-mediated oxidation.
- Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free drug availability .
Q. How does the compound’s reactivity compare to analogs under varying conditions (e.g., acidic vs. basic)?
- Methodological Answer :
- Acidic conditions : The pyrrolidinyl group undergoes partial protonation, reducing nucleophilicity at the carbonyl. Reactivity trends: 4-methyl > 4-chloro analogs in SNAr reactions (k = 0.12 vs. 0.08 min⁻¹).
- Basic conditions : Base-catalyzed hydrolysis of the methanone group occurs above pH 10, forming carboxylic acid derivatives. Stability studies (HPLC tracking) recommend pH 7–8 for long-term storage .
Experimental Design & Data Analysis
Q. What statistical frameworks are suitable for dose-response studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s HSD for cell viability assays).
- Power analysis : Ensure n ≥ 6 replicates to detect 20% effect size with 80% power .
Q. How to design a robust structure-activity relationship (SAR) study for pyrrolidinyl-pyrimidine derivatives?
- Methodological Answer :
- Core modifications : Systematically vary substituents at C4 (methyl, ethyl, halogen) and the pyrrolidinyl N-position.
- High-throughput screening : Use 96-well plates to test 50+ analogs against primary and counter-targets (e.g., hERG for toxicity).
- QSAR modeling : Apply ML algorithms (e.g., Random Forest) to correlate logP, polar surface area, and bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
